molecular formula C26H27FIN5O4 B12340548 N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide

N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide

Cat. No.: B12340548
M. Wt: 619.4 g/mol
InChI Key: YRHNRQSEPGAYMP-UHFFFAOYSA-N
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Description

N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclopropyl group, a fluoro-iodophenyl group, and a pyrido[2,3-d]pyrimidin core. Its molecular formula is C26H23FIN5O4, and it has a molecular weight of 615.4 g/mol .

Preparation Methods

The synthesis of N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide involves multiple steps. The process typically begins with the preparation of the pyrido[2,3-d]pyrimidin core, followed by the introduction of the cyclopropyl and fluoro-iodophenyl groups. The final step involves the attachment of the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like N-bromosuccinimide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential as a kinase inhibitor, which could make it useful in the treatment of certain cancers. In industry, it is used in the development of new materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with various cellular processes, including cell division and signal transduction. This makes it a promising candidate for the development of new cancer therapies .

Comparison with Similar Compounds

Compared to other similar compounds, N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide stands out due to its unique combination of functional groups and its high specificity for certain molecular targets. Similar compounds include other kinase inhibitors, such as trametinib and dabrafenib, which also target specific enzymes involved in cancer progression .

Properties

Molecular Formula

C26H27FIN5O4

Molecular Weight

619.4 g/mol

IUPAC Name

N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide

InChI

InChI=1S/C26H27FIN5O4/c1-13-22(30-17-6-4-5-16(12-17)29-14(2)34)21-23(31(3)24(13)35)33(20-10-7-15(28)11-19(20)27)26(37)32(25(21)36)18-8-9-18/h4-7,10-13,18,21-23,30H,8-9H2,1-3H3,(H,29,34)

InChI Key

YRHNRQSEPGAYMP-UHFFFAOYSA-N

Canonical SMILES

CC1C(C2C(N(C1=O)C)N(C(=O)N(C2=O)C3CC3)C4=C(C=C(C=C4)I)F)NC5=CC(=CC=C5)NC(=O)C

Origin of Product

United States

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